molecular formula C21H16F3NO2 B3001689 (2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one CAS No. 478041-00-8

(2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one

Cat. No.: B3001689
CAS No.: 478041-00-8
M. Wt: 371.359
InChI Key: JQNLORURPVGCPO-WYMLVPIESA-N
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Description

(2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a conjugated system consisting of a carbonyl group and a double bond. This compound features a naphthalene ring, a trifluoromethoxy-substituted phenyl ring, and an enone moiety, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one typically involves the following steps:

    Formation of the enone moiety: This can be achieved through an aldol condensation reaction between an appropriate aldehyde and ketone under basic conditions.

    Introduction of the naphthalene ring: This step may involve a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.

    Substitution with the trifluoromethoxy-phenyl group: This can be done through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The enone moiety can undergo oxidation reactions to form epoxides or other oxidized products.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: This compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes involving enones and aromatic systems.

Medicine

    Drug Development: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one would depend on its specific application. In general, the enone moiety can participate in Michael addition reactions, while the aromatic rings can engage in π-π interactions with biological targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(phenyl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one: Similar structure but lacks the naphthalene ring.

    (2E)-1-(naphthalen-2-yl)-3-{[4-methoxyphenyl]amino}but-2-en-1-one: Similar structure but lacks the trifluoromethoxy group.

Uniqueness

  • The presence of both the naphthalene ring and the trifluoromethoxy group makes (2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one unique in terms of its electronic and steric properties. These features can influence its reactivity, biological activity, and potential applications.

Properties

IUPAC Name

(E)-1-naphthalen-2-yl-3-[4-(trifluoromethoxy)anilino]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3NO2/c1-14(25-18-8-10-19(11-9-18)27-21(22,23)24)12-20(26)17-7-6-15-4-2-3-5-16(15)13-17/h2-13,25H,1H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNLORURPVGCPO-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC2=CC=CC=C2C=C1)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC2=CC=CC=C2C=C1)/NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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